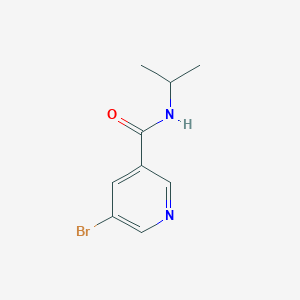

Isopropyl 5-bromonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 5-bromonicotinamide is a compound that has been studied within the context of its synthesis, molecular structure, and various chemical properties. Although direct studies on Isopropyl 5-bromonicotinamide specifically are limited, insights can be drawn from research on related bromonicotinamide derivatives and nicotinic acid analogs, which have been explored for their potential in various applications, including their anticoccidial activity, molecular docking analyses, and synthesis methodologies.

Synthesis Analysis

The synthesis of related compounds, such as 5-nitronicotinamide analogs, involves the treatment of 5-bromonicotinoyl chloride with ammonia and subsequent oxidation processes. This methodology provides a foundation for understanding the synthesis routes that could be applied to Isopropyl 5-bromonicotinamide (Morisawa et al., 1977). Additionally, directed lithiation techniques have been utilized for the synthesis of halo derivatives of pyridinecarboxylic acids, indicating potential pathways for modifying the bromonicotinamide core (Lazaar et al., 2002).

Molecular Structure Analysis

The structural determination of cyclic adducts formed from bromination reactions provides insights into the molecular structure of bromonicotinamide derivatives. For instance, the characterization of diastereoisomeric cyclic adducts through chemical reactivities and spectral results sheds light on the molecular configuration of related compounds (Hirota et al., 1988).

Chemical Reactions and Properties

Research on related bromonicotinamide and nicotinic acid derivatives has highlighted various chemical reactions, including halogen dance reactions for the synthesis of pentasubstituted pyridines. These studies underscore the reactivity of halogenated pyridines and their potential in constructing complex molecular architectures (Wu et al., 2022).

Physical Properties Analysis

The physical properties of Isopropyl 5-bromonicotinamide can be inferred from studies on similar compounds, which often involve detailed spectroscopic characterization and crystal structure analysis. Such studies provide valuable information on the compound's stability, crystallinity, and intermolecular interactions (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Isopropyl 5-bromonicotinamide, can be understood through research on the synthesis and reactivity of bromonicotinamide derivatives. For example, the synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinate demonstrates the chemical transformations possible within the bromonicotinamide framework (Chen Qi-fan, 2010).

Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications

The reactivity and utility of bromonicotinamide derivatives in synthetic organic chemistry have been demonstrated. For example, the oxidative decarboxylation and deamination of essential amino acids by N-Bromonicotinamide have been studied, showing the compound's potential as an oxidizing agent in organic synthesis (Pushpalatha & Vivekanandan, 2009). Additionally, N-Bromonicotinamide has been employed in the oxidation of benzyl ethers, suggesting its role as a mild and effective oxidant in various organic reactions (Balasubramaniyan, Priya, & Mathiyalagan, 2010).

Bioengineering and Biomedical Applications

Poly(N-isopropyl acrylamide) (pNIPAM) substrates, which are related to the isopropyl group in Isopropyl 5-bromonicotinamide, have been used extensively for bioengineering applications, including the nondestructive release of biological cells and proteins. This highlights the potential of isopropyl-containing compounds in the development of biomedical devices and tissue engineering (Cooperstein & Canavan, 2010).

Pharmacology Applications

Isopropyl unoprostone, a compound containing the isopropyl group, has been investigated for its effects on microcirculation in the human ocular fundus, suggesting the therapeutic potential of isopropyl derivatives in ocular diseases (Makimoto et al., 2002). Another study on isopropyl unoprostone for retinitis pigmentosa has demonstrated the potential of isopropyl-containing drugs in improving retinal sensitivity, indicating a role in neuroprotective therapies (Yamamoto et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONIYOWDLSXKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415407 |

Source

|

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 5-bromonicotinamide | |

CAS RN |

104290-45-1 |

Source

|

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

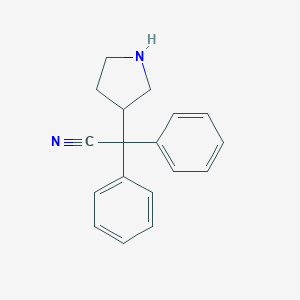

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)